molecular formula C23H19N3O4S B4218092 (2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone

(2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone

Cat. No.: B4218092
M. Wt: 433.5 g/mol
InChI Key: XPXBQIYCICLZAT-UHFFFAOYSA-N
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Description

(2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

The synthesis of (2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of phenothiazine followed by the introduction of the morpholine ring through nucleophilic substitution. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

(2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The phenothiazine ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone involves its interaction with various molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. It may also inhibit specific enzymes, leading to altered cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2-Morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While these compounds share a common phenothiazine core, the presence of the morpholine ring and nitrobenzoyl group in this compound imparts unique chemical and pharmacological properties. Similar compounds include:

    Chlorpromazine: Used as an antipsychotic.

    Promethazine: Used as an antiemetic and antihistamine.

    Thioridazine: Another antipsychotic with a different substitution pattern.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-morpholin-4-yl-5-nitrophenyl)-phenothiazin-10-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c27-23(17-15-16(26(28)29)9-10-18(17)24-11-13-30-14-12-24)25-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)25/h1-10,15H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXBQIYCICLZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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